4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate
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Overview
Description
4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE is a complex organic compound characterized by its unique structure, which includes bromine, iodine, and nitro functional groups
Preparation Methods
The synthesis of 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include reactions such as nitration, bromination, and esterification. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Substitution: The methoxy group can be replaced with other substituents through nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets. The nitro and halogen groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE stands out due to its unique combination of functional groups. Similar compounds include:
- 2-Bromo-1-methyl-4-nitrobenzene
- 2-Bromo-4-methylbenzaldehyde
- 2-Bromo-1-(4-methoxyphenyl)-4-methyl-1-pentanone These compounds share some structural similarities but differ in their specific functional groups and overall reactivity .
Properties
Molecular Formula |
C23H17BrIN3O7 |
---|---|
Molecular Weight |
654.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-iodobenzoate |
InChI |
InChI=1S/C23H17BrIN3O7/c1-33-21-10-14(6-8-20(21)35-23(30)16-4-2-3-5-18(16)25)12-26-27-22(29)13-34-19-9-7-15(28(31)32)11-17(19)24/h2-12H,13H2,1H3,(H,27,29)/b26-12+ |
InChI Key |
JQJRQWIFYABIHT-RPPGKUMJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)OC(=O)C3=CC=CC=C3I |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)OC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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